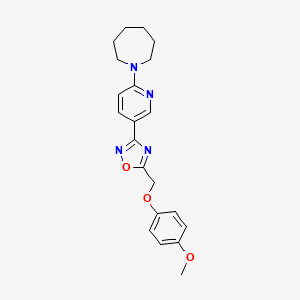
3-(6-(Azepan-1-yl)pyridin-3-yl)-5-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(6-(Azepan-1-yl)pyridin-3-yl)-5-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups including an azepane ring, a pyridine ring, an oxadiazole ring, and a methoxyphenyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the azepane and pyridine rings, followed by the introduction of the oxadiazole ring and the methoxyphenyl group. The exact synthesis pathway would depend on the starting materials and the specific reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of multiple rings in the structure could lead to a variety of possible conformations.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the oxadiazole ring might be susceptible to nucleophilic attack, while the pyridine ring might undergo electrophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole and pyridine rings could make the compound more soluble in polar solvents.Scientific Research Applications
Therapeutic Potentials and Molecular Insights
The compound 3-(6-(Azepan-1-yl)pyridin-3-yl)-5-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole, belonging to the oxadiazole family, has garnered interest in scientific research due to its structural uniqueness and potential for diverse biological activities. Oxadiazoles are recognized for their wide range of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. This section explores the scientific research applications of this compound, focusing on its therapeutic potentials and molecular insights.
Antimicrobial and Antifungal Activities : Oxadiazole derivatives, including the one , have been synthesized and evaluated for their potential antibacterial and antifungal activities. The introduction of azepan and methoxyphenoxy groups could potentially enhance these properties, contributing to the development of new antimicrobial agents (Voskienė et al., 2012).
Insecticidal Properties : Certain oxadiazole derivatives have shown promising insecticidal activity against various pests, suggesting that modifications to the oxadiazole core, as seen in this compound, could lead to the development of new insecticides. These derivatives' effectiveness against pests like the cotton leafworm indicates their potential for agricultural applications (Elbarbary et al., 2021).
Anticancer Potential : The incorporation of 1,2,4-oxadiazole into compounds has been linked to anticancer activities. The structural features of these compounds, including the presence of oxadiazole, are key factors in their biological activities. Research into oxadiazole derivatives as anticancer agents continues, with the goal of understanding their mechanism of action and improving their efficacy (Redda & Gangapuram, 2007).
Anti-inflammatory and Analgesic Effects : The oxadiazole ring is a common feature in molecules displaying anti-inflammatory and analgesic effects. Compounds featuring this moiety have been investigated for their potential to treat inflammation and pain, indicating that the compound could also possess these therapeutic benefits (Shukla & Srivastav, 2015).
Antioxidant Properties : Oxadiazole derivatives have also been explored for their antioxidant properties, which are critical in combating oxidative stress and related diseases. The ability of these compounds to scavenge free radicals suggests their potential use in preventing or treating diseases associated with oxidative damage.
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.
Future Directions
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could explore the synthesis, properties, and potential uses of this compound in more detail.
properties
IUPAC Name |
3-[6-(azepan-1-yl)pyridin-3-yl]-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-26-17-7-9-18(10-8-17)27-15-20-23-21(24-28-20)16-6-11-19(22-14-16)25-12-4-2-3-5-13-25/h6-11,14H,2-5,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOKJPIPLDXERC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CN=C(C=C3)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-(Azepan-1-yl)pyridin-3-yl)-5-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[5-[2-(Difluoromethylsulfonyl)benzoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2739788.png)
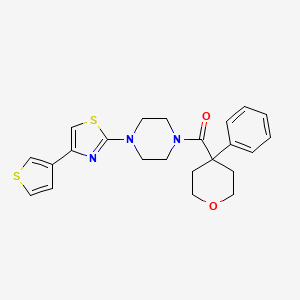
![3-(3-Methoxyphenyl)-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2739793.png)
![N-[2-[3,3-Dimethyl-2-(1-methylpyrazol-4-yl)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2739794.png)
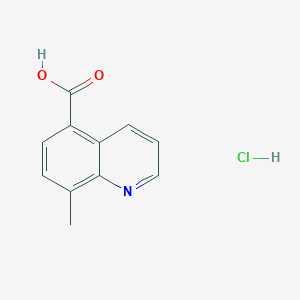
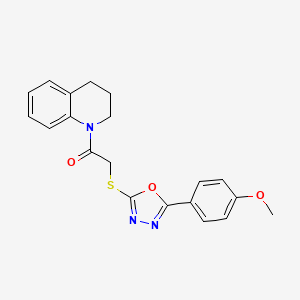
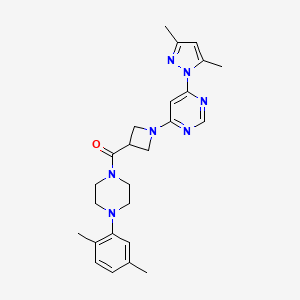
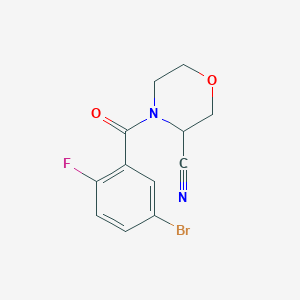
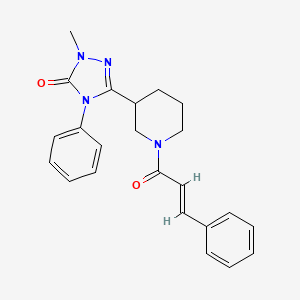
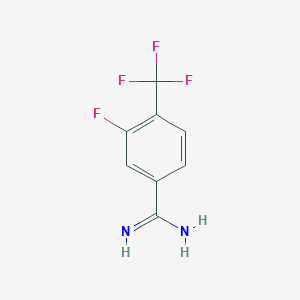
![tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate](/img/no-structure.png)
![4-chloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2739804.png)
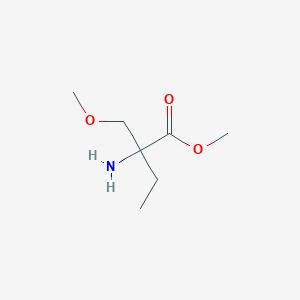
![4-butoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2739810.png)